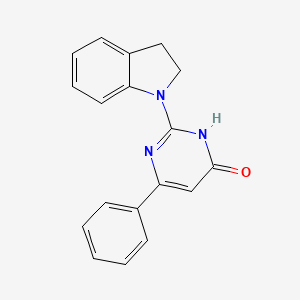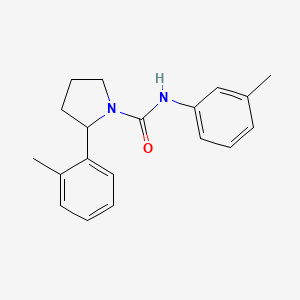
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mecanismo De Acción
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide acts on the μ-opioid receptor in the brain and spinal cord, which leads to the activation of the G protein-coupled signaling pathway. This results in the inhibition of neurotransmitter release, which reduces the transmission of pain signals and produces analgesia. 2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide also produces other effects, such as sedation, respiratory depression, and euphoria, which are common to all opioid drugs.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide produces a range of biochemical and physiological effects that are similar to those of other opioid drugs. These include analgesia, sedation, respiratory depression, and euphoria. It also produces other effects, such as miosis (constriction of the pupils), decreased gastrointestinal motility, and decreased heart rate and blood pressure. These effects are mediated by the activation of the μ-opioid receptor and the subsequent inhibition of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the μ-opioid receptor, which makes it a valuable tool for studying opioid receptor pharmacology. However, it also has some limitations, such as its high toxicity and potential for abuse. Researchers must take appropriate safety precautions when handling 2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide and must be aware of its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide and related compounds. One area of interest is the development of new opioid analgesic drugs that are safer and more effective than existing drugs. Another area of interest is the study of the mechanisms of opioid receptor activation and the development of new ligands that can selectively activate or inhibit specific opioid receptor subtypes. Finally, there is a need for further research on the long-term effects of 2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide use and abuse, particularly with regard to its potential for addiction and overdose.
Métodos De Síntesis
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide can be synthesized by a variety of methods, including the reaction of 2-chloro-4,4-dimethyl-3-penten-1-ol with 3-methylphenylhydrazine to form the corresponding hydrazone, which is then reacted with 2-methylbenzoyl chloride to form the final product. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the mechanisms of opioid receptor activation and to develop new opioid analgesic drugs. It has been shown to be a highly potent and selective agonist of the μ-opioid receptor, with a binding affinity that is several times higher than that of morphine. This makes it a valuable tool for studying the structure-activity relationships of opioid ligands and for developing new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-5-9-16(13-14)20-19(22)21-12-6-11-18(21)17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPPAMSJDQUNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B6008360.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B6008361.png)
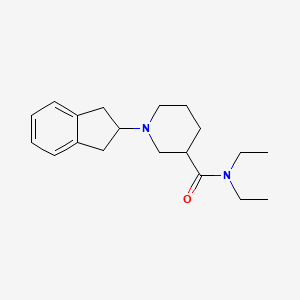
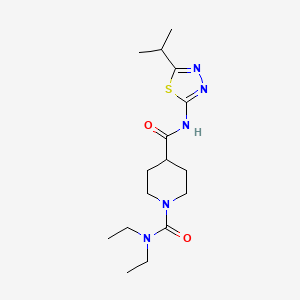
![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)

![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)
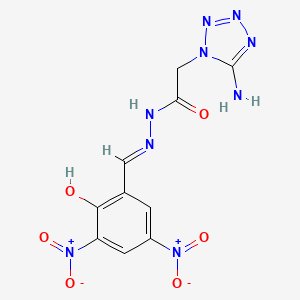
![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B6008432.png)
